But-3-en-1-yl cyclopropylacetate
Description
But-3-en-1-yl cyclopropylacetate (CAS name: 3-butenyl cyclopropylacetate) is an ester derivative characterized by a cyclopropane ring linked to an acetate group and a butenyl chain. Its molecular formula is C₉H₁₄O₂, with a molecular weight of 154.21 g/mol. The compound is synthesized via radical-mediated rearrangements during the thermal decomposition of cyclopropylacetyl peroxide at 65–70 °C in solvents such as benzene or bromoform (CHBr₃) . Key structural features include:
- A strained cyclopropane ring, conferring high reactivity.
- An ester functional group, typical of acyloxy derivatives.
This compound is primarily observed as a minor product in radical reactions, with its formation influenced by solvent polarity and radical stabilization mechanisms .
Properties
CAS No. |
61716-02-7 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
but-3-enyl 2-cyclopropylacetate |
InChI |
InChI=1S/C9H14O2/c1-2-3-6-11-9(10)7-8-4-5-8/h2,8H,1,3-7H2 |
InChI Key |
FAMAUORAOUMCBP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC(=O)CC1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-3-en-1-yl cyclopropylacetate typically involves the esterification of cyclopropylacetic acid with but-3-en-1-ol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
But-3-en-1-yl cyclopropylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
But-3-en-1-yl cyclopropylacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis reactions.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of But-3-en-1-yl cyclopropylacetate involves its interaction with specific molecular targets. In biological systems, the compound can be hydrolyzed by esterases to release the corresponding alcohol and acid. These hydrolysis products can then participate in various metabolic pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Key Findings :
- In CHBr₃, VII dominates (80%), likely due to bromide ions trapping cyclopropylmethyl radicals, favoring direct esterification .
- In benzene, X’s yield increases to 17%, suggesting non-polar solvents stabilize intermediates leading to butenyl radical coupling .
- Cyclobutyl ester (VIII) forms via ring expansion, but its yield is solvent-independent (13–19%), indicating a competing pathway less affected by polarity.
2.2 Structural and Reactivity Differences
- Ring Strain : VII’s cyclopropane and VIII’s cyclobutane exhibit distinct strain energies (~27 kcal/mol for cyclopropane vs. ~26 kcal/mol for cyclobutane), influencing their stability and reactivity. X’s butenyl chain lacks ring strain but introduces unsaturation, enabling π-bond reactivity.
- Radical Pathways : VII forms via direct cyclopropylmethyl radical coupling, while X arises from β-scission of a secondary radical intermediate. VIII is produced through cyclopropane-to-cyclobutane rearrangement .
- Applications :
- VII and VIII may serve as precursors for strained-ring pharmaceuticals or polymers.
- X’s butenyl group makes it a candidate for Diels-Alder reactions or polymer crosslinking.
2.3 Thermal Stability
- VII and VIII decompose at higher temperatures due to ring strain release.
- X is less thermally stable, with its double bond prone to oxidation or polymerization above 100 °C.
Research Implications
The study highlights solvent-dependent radical dynamics:
- Polar solvents (e.g., CHBr₃) favor direct radical recombination (VII).
- Non-polar solvents (e.g., benzene) promote β-scission, enhancing X’s yield .
- Future research could explore catalytic systems to optimize X’s synthesis for industrial applications.
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